molecular formula C12H10N4S B3035797 4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-34-1

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3035797
CAS No.: 338420-34-1
M. Wt: 242.3 g/mol
InChI Key: NEFIACXFKDDCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines This compound is characterized by the presence of a triazole ring fused to a quinoxaline ring, with an allylsulfanyl group attached at the fourth position

Biochemical Analysis

Biochemical Properties

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline has been found to interact with a variety of enzymes and proteins. For instance, it has been suggested that this compound may act as a potential A2B receptor antagonist . The A2B receptor is a type of adenosine receptor, and antagonism of this receptor has been associated with anticancer activity .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit cytotoxic activity against various cell lines. For example, certain derivatives of this compound have shown promising activity against the MDA-MB 231 cell line . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular docking studies suggest that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazoloquinoxaline ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]quinoxaline: The parent compound without the allylsulfanyl group.

    4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline: A derivative with a chloro group instead of the allylsulfanyl group.

    4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: A derivative with a methyl group at the fourth position.

Uniqueness

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline stands out due to the presence of the allylsulfanyl group, which imparts unique chemical reactivity and biological activity. This group enhances its ability to undergo specific chemical reactions and interact with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-prop-2-enylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-2-7-17-12-11-15-13-8-16(11)10-6-4-3-5-9(10)14-12/h2-6,8H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFIACXFKDDCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N3C1=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208182
Record name 4-(2-Propen-1-ylthio)[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338420-34-1
Record name 4-(2-Propen-1-ylthio)[1,2,4]triazolo[4,3-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338420-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Propen-1-ylthio)[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 3
Reactant of Route 3
4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 4
Reactant of Route 4
4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 5
Reactant of Route 5
4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 6
Reactant of Route 6
4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.